molecular formula C11H21NO2 B13309125 4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid

4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13309125
M. Wt: 199.29 g/mol
InChI Key: WBINHDFOOMBLJI-UHFFFAOYSA-N
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Description

4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a 3,3-dimethylbutan-2-yl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid can be achieved through organocatalytic enantioselective Michael addition reactions. For example, the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes can yield highly enantiomerically enriched pyrrolidine-3-carboxylic acids . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure high enantioselectivity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the pyrrolidine ring or the carboxylic acid group.

Scientific Research Applications

4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Medicine: The compound’s derivatives may have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in binding interactions with proteins, enzymes, or receptors, potentially modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as:

  • Pyrrolidine-2,5-diones
  • Pyrrolizines
  • Prolinol

Uniqueness

4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of the 3,3-dimethylbutan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

4-(3,3-dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H21NO2/c1-7(11(2,3)4)8-5-12-6-9(8)10(13)14/h7-9,12H,5-6H2,1-4H3,(H,13,14)

InChI Key

WBINHDFOOMBLJI-UHFFFAOYSA-N

Canonical SMILES

CC(C1CNCC1C(=O)O)C(C)(C)C

Origin of Product

United States

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